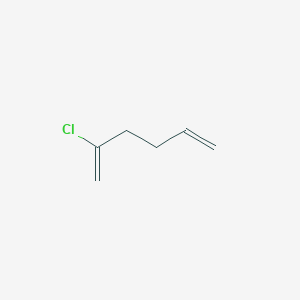

2-Chloro-1,5-hexadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chlorohexa-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl/c1-3-4-5-6(2)7/h3H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBJLMQTIJDBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Halogenated Dienes in Organic Synthesis

Halogenated dienes are a class of organic compounds that feature one or more halogen atoms and two carbon-carbon double bonds. Their importance in organic synthesis stems from the synergistic interplay of these functional groups. The presence of a halogen atom introduces a site for nucleophilic substitution and cross-coupling reactions, while the diene system is amenable to a wide array of transformations, including cycloadditions, and electrophilic additions. frontiersin.orgwikipedia.org This dual reactivity allows for the sequential and controlled introduction of molecular complexity, making halogenated dienes powerful precursors to a diverse range of acyclic and cyclic structures. britannica.com

The electronic properties of the diene can be modulated by the nature and position of the halogen substituent. Halogens, being electronegative, can influence the regioselectivity and stereoselectivity of reactions at the double bonds. nih.gov This electronic tuning is a key aspect of their utility, enabling chemists to direct reactions towards desired outcomes. Furthermore, the carbon-halogen bond can be activated by various metals, facilitating the formation of organometallic intermediates that are central to many carbon-carbon bond-forming reactions. mdpi.com

Overview of Synthetic Utility and Reactive Potential of 2 Chloro 1,5 Hexadiene

2-Chloro-1,5-hexadiene is a non-conjugated diene that presents a unique set of reactive opportunities. The chlorine atom at the 2-position activates the adjacent double bond, making it susceptible to a variety of transformations. Its synthetic utility is primarily derived from its ability to participate in cyclization reactions, serving as a precursor to five- and six-membered carbocycles and heterocycles. The two double bonds also offer handles for further functionalization, allowing for the construction of more elaborate molecular frameworks.

The reactive potential of this compound is diverse. It can undergo:

Anionic Cyclization: The generation of a carbanion can, in principle, lead to intramolecular cyclization.

Radical Cyclization: The formation of a radical species can initiate a cascade of bond-forming events to yield cyclic products. researchgate.net

Cross-Coupling Reactions: The chloro substituent provides a site for transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Addition Reactions: The double bonds can participate in various addition reactions, introducing new functional groups.

Historical Context and Current Research Trajectories

Direct Halogenation Approaches for this compound Synthesis

Direct halogenation represents a primary strategy for introducing a chlorine atom into a hexadiene framework. This typically involves the reaction of a 1,5-hexadiene precursor with a chlorinating agent.

The direct chlorination of 1,5-hexadiene is a method to produce chlorinated hexadienes. The reaction conditions, such as temperature and the presence of light, can influence the product distribution. For instance, the chlorination of 1,5-hexadiene with chlorine gas under high-temperature conditions (500°C) in a 1:1 molar ratio has been studied. chegg.comchegg.com Another approach involves the photochlorination of bicyclo[2.1.1]hexane, which itself can be prepared from the isomerization of 1,5-hexadiene. acs.org This process, conducted in the gas phase or in solvents like carbon tetrachloride, yields 2-chlorobicyclo[2.1.1]hexane as the major monochloride product. acs.org Further chlorination can lead to di- and trichlorinated products. acs.org The use of ultraviolet light can also facilitate the chlorination of 1,5-hexadiene.

The reaction of 1,5-hexadiene with certain reagents in the presence of an oxidizing agent can also lead to chlorinated products. For example, the reaction of 1,5-hexadiene with triflamide (TfNH₂) and an oxidizing agent like t-BuOCl + NaI in acetonitrile (B52724) results in the formation of complex bicyclic products. mdpi.com

Table 1: Chlorination of 1,5-Hexadiene Precursors

| Precursor | Reagents | Conditions | Major Product(s) | Reference(s) |

| 1,5-Hexadiene | Cl₂ | 500°C, 1:1 mole ratio | Chlorinated hexadienes | chegg.comchegg.com |

| Bicyclo[2.1.1]hexane | Cl₂ | Gas phase or CCl₄ solution, light | 2-Chlorobicyclo[2.1.1]hexane | acs.org |

| 1,5-Hexadiene | TfNH₂, t-BuOCl + NaI | Acetonitrile | Pyrrolidine and diazabicyclooctane derivatives | mdpi.com |

Alkylation-Based Synthetic Routes to this compound

Alkylation reactions provide an alternative pathway to this compound. These methods typically involve the formation of new carbon-carbon bonds using organometallic reagents. One potential route adapts the Grignard-type process used for synthesizing 1,5-hexadiene itself. wikipedia.org The synthesis of 1,5-hexadiene can be accomplished through the reductive coupling of allyl chloride with magnesium. wikipedia.orggoogle.com By analogy, a carefully designed Grignard-mediated coupling could potentially be employed to construct the this compound skeleton.

Nickel-catalyzed cross-coupling reactions have also shown utility in the alkylation of chloro-substituted heterocycles, suggesting their potential applicability in the synthesis of chlorinated dienes. tandfonline.comresearchgate.net For example, the nickel-catalyzed reaction of 2-chloropyridine (B119429) with Grignard reagents containing a hydroxyl group has been reported. tandfonline.com

Dehydrohalogenation Strategies for this compound Formation

Dehydrohalogenation reactions, which involve the elimination of a hydrogen halide from a molecule, are a common method for creating double bonds and can be applied to the synthesis of this compound. vulcanchem.com This strategy would start with a suitable di-halogenated or halo-alkane precursor. The elimination of a hydrogen and a halogen atom from adjacent carbons would then generate the desired diene structure. libretexts.org Transition metal catalysis, particularly with palladium, has been shown to be effective for dehydrohalogenation reactions in other systems and could be adapted for this purpose.

The synthesis of 1-chlorohexa-1,5-diene (B14457797) has been achieved through the dehydrohalogenation of 1,2-dichlorohexane. vulcanchem.com Similar strategies could be envisioned for the synthesis of the 2-chloro isomer, starting from a different dichlorinated precursor.

Novel and Unconventional Synthetic Pathways to Related Diene Complexes

Beyond traditional organic synthesis methods, novel pathways involving organometallic chemistry and photochemistry have led to the formation of unique diene complexes and substituted chlorohexadienes.

An unexpected and convenient synthesis of a Pt(II)Cl₂-1,5-hexadiene complex has been discovered. escholarship.org The reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with allyl chloride in the presence of sodium acetate, initially intended to produce an allyl platinum chloride dimer, surprisingly yielded the Pt(II)Cl₂-1,5-hexadiene complex. escholarship.org This reaction proceeds under mild conditions with a short reaction time. escholarship.org The structure of the resulting complex was confirmed by NMR spectroscopy and X-ray crystallography. escholarship.org This serendipitous discovery provides a direct route to this specific platinum-diene complex.

Table 2: Unexpected Synthesis of Pt(II)Cl₂-1,5-hexadiene

| Reactants | Conditions | Product | Reference(s) |

| K₂PtCl₄, Allyl chloride, Sodium acetate | 95% Ethanol/H₂O, reflux, 2 h | Pt(II)Cl₂-1,5-hexadiene | escholarship.org |

Photochemical methods have been employed to synthesize perfluoro-substituted chlorohexadienes. These reactions often involve the telomerization of smaller fluoroalkenes. For example, the telomerization of 1-chloro-tetrafluoro-2-iodoethane with tetrafluoroethylene (B6358150) under fluorescent light yields a mixture of products, including precursors to perfluorinated dienes. nih.gov

Dehalogenation of polychlorinated perfluorohexanes is another route to these specialized dienes. For instance, the dechlorination of 1,2,5,6-tetrachloroperfluorohexane can produce perfluoro-1,5-hexadiene. nih.gov Similarly, dehalogenation of 1,5,6-trichloroperfluorohexane with zinc in a mixture of acetic anhydride (B1165640) and acetic acid yields 6-chloroperfluoro-1-hexene. nih.gov These methods highlight the utility of photochemical and dehalogenation reactions in accessing highly fluorinated and chlorinated diene structures.

Alkene-Centered Reactivity of the Hexadiene Moiety

Selective Functionalization and Transformation of Diene Units

Epoxidation Reactions of Diene Monoozonides

The selective reaction of one double bond in a diene, such as through ozonolysis to form a monoozonide, provides a platform for further functionalization of the remaining double bond. In the case of chloro-substituted dienes, the less substituted or more electron-rich double bond can often be selectively ozonized.

Research into the reactivity of monoozonides derived from chloro-substituted conjugated dienes has provided insights into their subsequent chemical transformations. For instance, studies on the monoozonides of chloro-substituted dienes have shown that the remaining carbon-carbon double bond can be epoxidized. In a related investigation, the monoozonide of (E)- and (Z)-4-chloro-2,3-dimethyl-1,3-hexadiene was treated with m-chloroperbenzoic acid (m-CPBA). This reaction yielded a mixture of stereoisomeric epoxyozonides, alongside an α-chloro-β-ketoozonide, which is thought to be formed through the isomerization of the initial epoxyozonide products. cdnsciencepub.com

This demonstrates that the double bond in a chlorinated α,β-unsaturated ozonide can be effectively converted into an epoxide. The reaction proceeds, but can also be accompanied by rearrangement to a keto-ozonide, highlighting the influence of the chloro-substituent on the stability of the resulting epoxide ring.

Table 1: Products from the Epoxidation of a Chlorinated Diene Monoozonide

| Reactant | Reagent | Products | Observations |

|---|

Rearrangement Reactions within Hexadiene Frameworks

The 1,5-hexadiene scaffold is classic for the study of sigmatropic rearrangements, which involve the concerted reorganization of σ and π bonds.

The Cope rearrangement is a thermally induced cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement of a 1,5-diene. acs.org The oxy-Cope rearrangement is a variation where a hydroxyl group at the C-3 position of the 1,5-diene leads to an enol intermediate, which then tautomerizes to a δ,ε-unsaturated carbonyl compound, providing a thermodynamic driving force for the reaction. nih.gov A significant rate acceleration, on the order of 10¹⁰ to 10¹⁷-fold, is observed in the anionic oxy-Cope rearrangement, where the hydroxyl group is deprotonated to form an alkoxide. nih.gov

These rearrangements typically proceed through a chair-like transition state, which is generally favored over a boat-like transition state unless steric constraints dictate otherwise. imperial.ac.uk Substituents on the hexadiene framework can influence the rate and stereochemical outcome of the reaction.

While specific studies on the Cope and oxy-Cope rearrangements of this compound are not extensively detailed in the provided search results, the effect of the chloro-substituent can be inferred. The presence of an electron-withdrawing chlorine atom at the C-2 position would be expected to influence the electron density of the π-system. This could potentially affect the energy of the transition state and, consequently, the reaction rate. Further experimental investigation would be necessary to fully elucidate the impact of the 2-chloro substituent on the kinetics and thermodynamics of these rearrangements.

Reactivity of Fluorinated this compound Analogues with Nucleophiles

The introduction of fluorine atoms into organic molecules can dramatically alter their chemical reactivity, often making carbon-carbon double bonds susceptible to nucleophilic attack. researchgate.net This is in contrast to their non-fluorinated hydrocarbon counterparts.

In the context of 1,5-hexadienes, fluorine substitution has been computationally studied in relation to Cope rearrangements, where it was found to stabilize chair transition states. nih.govscience.gov When considering the reactivity of a hypothetical fluorinated this compound with nucleophiles, one must consider the combined electronic effects of both the chlorine and fluorine substituents.

Fluorinated alkenes are known to be highly electrophilic at the terminal difluoromethylene carbon, readily reacting with a variety of nucleophiles. researchgate.net The presence of a chlorine atom at the 2-position, along with fluorine atoms elsewhere in the hexadiene framework, would likely create a highly electron-deficient π-system. This would enhance its susceptibility to nucleophilic attack. The regioselectivity of such an attack would be governed by the specific positions of the fluorine and chlorine atoms, as well as the nature of the nucleophile. For instance, nucleophilic attack could potentially lead to addition-elimination (SNV) or other complex reaction pathways. The interplay of the inductive effects of the halogens and their influence on the stability of potential intermediates would be critical in determining the reaction outcome.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (E)-4-chloro-3-methyl-1,3-hexadiene |

| (Z)-4-chloro-2,3-dimethyl-1,3-hexadiene |

| m-chloroperbenzoic acid |

| epoxyozonides |

Catalysis and Coordination Chemistry of 2 Chloro 1,5 Hexadiene Complexes

2-Chloro-1,5-hexadiene as a Ligand in Organometallic Complexes

This compound can coordinate to metal centers through its two double bonds, acting as a bidentate diene ligand. The presence of the chloro substituent can influence the electronic properties and stability of the resulting metal complexes. The synthesis and characterization of such complexes, particularly with platinum(II) and rhodium(I), have been subjects of scientific investigation.

The synthesis of platinum(II)-diene complexes often involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), with the diene. escholarship.orgresearchgate.net An unexpected yet convenient method for synthesizing Pt(II)Cl₂-1,5-hexadiene has been reported, involving the reaction of K₂PtCl₄ with allyl chloride in the presence of sodium acetate. escholarship.orgresearchgate.net This reaction proceeds under mild conditions with a short reaction time of 10 minutes. escholarship.orgresearchgate.net The resulting complex can be isolated and crystallized, and its structure has been confirmed by X-ray crystallography. escholarship.orgresearchgate.net

The characterization of these platinum(II) complexes typically involves various spectroscopic techniques. For instance, ¹H NMR spectroscopy of Pt(II)Cl₂-1,5-hexadiene in CDCl₃ reveals five distinct signals, each showing ¹⁹⁵Pt satellites, with an integration value corresponding to one proton. escholarship.org The ¹³C NMR spectrum exhibits three signals, two of which display ¹⁹⁵Pt satellites. escholarship.org These spectroscopic features provide valuable information about the coordination of the diene ligand to the platinum center. escholarship.org

Table 1: Spectroscopic Data for a Platinum(II)-Diene Complex

| Technique | Observation | Reference |

| ¹H NMR (CDCl₃) | Five signals, each with ¹⁹⁵Pt satellites (integral value of 1H) | escholarship.org |

| ¹³C NMR | Three signals, two with ¹⁹⁵Pt satellites | escholarship.org |

The synthesis of rhodium(I)-diene complexes, such as the dimer of chloro(1,5-hexadiene)rhodium, can be achieved through various methods. One approach involves the reaction of hydrated rhodium trichloride (B1173362) with the diene in an alcohol solvent. google.com Another method is the displacement of a more labile olefin ligand, like ethylene, from a rhodium(I) complex with this compound. bgu.ac.il

These rhodium(I) complexes, often dinuclear with chloro bridges, are significant for their catalytic activities. ontosight.ai The 1,5-hexadiene (B165246) ligand in these complexes typically coordinates to the rhodium center in an η⁴ fashion, involving four carbon atoms in the bonding. ontosight.ai Characterization of these complexes is carried out using techniques such as ¹H NMR, ¹³C NMR, and ESI-TOF-MS to confirm their structure and purity. researchgate.net The stability and reactivity of these complexes are influenced by the nature of the diene ligand and the bridging groups. ontosight.ai

Applications of this compound Metal Complexes in Catalysis

Metal complexes of this compound, particularly those of rhodium, have demonstrated utility as catalysts in a range of organic transformations. Their catalytic prowess stems from the ability of the metal center to activate substrates and facilitate bond-forming and bond-breaking processes.

Metal complexes, including those with diene ligands, are widely used as catalysts in various organic synthesis reactions. google.com Rhodium complexes, for example, are known to catalyze hydrogenation and hydroformylation reactions, which are fundamental processes in the production of fine chemicals and pharmaceuticals. ontosight.ai The catalytic efficiency of these complexes is often attributed to their ability to form reactive intermediates and activate small molecules. ontosight.ai While specific examples detailing the use of this compound complexes in a broad range of organic syntheses are not extensively documented in the provided results, the general applicability of similar diene-metal complexes suggests their potential in this area. google.com

The dimer of chloro(1,5-hexadiene)rhodium has been successfully employed as a catalyst for the hydrogenation of olefins, dienes, and trienes. cdnsciencepub.com These reactions can be carried out under mild conditions, at room temperature and atmospheric pressure, in an aqueous-organic two-phase system. cdnsciencepub.com This catalytic system allows for the selective reduction of carbon-carbon double bonds. cdnsciencepub.com For instance, non-conjugated and conjugated dienes can undergo partial or complete reduction. cdnsciencepub.com The catalyst has also been shown to be effective in the hydrogenation of α,β-unsaturated carbonyl compounds, selectively reducing the double bond to afford high yields of the corresponding saturated carbonyl compounds. cdnsciencepub.com

Table 2: Catalytic Hydrogenation using Dimer of Chloro(1,5-hexadiene)rhodium

| Substrate | Product | Conditions | Yield | Reference |

| Olefins | Alkanes | Room temp, 1 atm, aqueous-organic two-phase | High | cdnsciencepub.com |

| Dienes | Alkenes/Alkanes | Room temp, 1 atm, aqueous-organic two-phase | High | cdnsciencepub.com |

| α,β-Unsaturated Carbonyls | Saturated Carbonyls | Room temp, 1 atm, aqueous-organic two-phase | High | cdnsciencepub.com |

While the direct use of this compound complexes in the carbonylation of zirconabicycles is not explicitly detailed, the conversion of zirconabicycles into bicyclic enones via carbonylation is a known transformation. acs.org This process typically involves the reaction of a zirconabicycle with carbon monoxide, often facilitated by a transition metal catalyst. acs.orgthieme-connect.de Transition metal-catalyzed carbonylation reactions are a powerful tool for the synthesis of carbonyl-containing compounds. researchgate.netmagtech.com.cn The reaction involves the insertion of carbon monoxide into a metal-carbon bond, leading to the formation of an acyl-metal intermediate, which can then undergo further reactions to yield the final product. researchgate.net The specific role a this compound complex might play in such a reaction would likely be as the transition metal catalyst that facilitates the carbonylation step.

Hydroformylation and Related Carbonylation Processes

Hydroformylation, an essential industrial process for producing aldehydes from alkenes, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. google.com While specific studies on the direct hydroformylation of this compound are not extensively detailed in the literature, its reactivity in related carbonylation processes, particularly those involving organometallic intermediates, has been established.

This compound serves as a key reagent in the synthesis of bicyclic enones through the carbonylation of zirconabicycles. cymitquimica.comas-1.co.jp0qy.com This transformation highlights the utility of the diene's structure in complex molecule synthesis. The process involves the reaction of the diene with a zirconium complex, followed by carbonylation to introduce a carbonyl group, ultimately leading to the formation of a bicyclic product.

The broader context of diene hydroformylation is well-studied, often employing rhodium complexes as catalysts. google.comontosight.ai For the parent compound, 1,5-hexadiene, rhodium-catalyzed hydroformylation has been investigated under various conditions, including in supercritical carbon dioxide and toluene, with the effects of different phosphane ligands on selectivity and yield being a key area of research. epa.govresearchgate.net These systems provide a model for the potential behavior of this compound, where the catalyst, typically a transition metal complex, facilitates the coordination and insertion of carbon monoxide and hydrogen. researchgate.net Rhodium complexes containing diene ligands, such as chloro(1,5-hexadiene)rhodium dimer, are known to be effective catalysts for hydroformylation and carbonylation reactions. cdnsciencepub.comguidechem.com

The table below summarizes related carbonylation reactions involving dienes, providing insight into the conditions and precursors used in such transformations.

| Precursor/Substrate | Catalyst/Reagent | Process | Product Type | Reference(s) |

| Zirconabicycles (from this compound) | Carbon Monoxide (CO) | Carbonylation | Bicyclic enones | cymitquimica.com, as-1.co.jp, 0qy.com |

| 1,5-Hexadiene | Rhodium complexes with fluorinated phosphane ligands | Hydroformylation | Dialdehydes | epa.gov |

| Various Olefins | Rhodium complex catalysts | Hydroformylation | Aldehydes | google.com |

| 1,7-Octadiene | Transition metal complexes | Hydroformylation | Aldehydes | researchgate.net |

Mechanistic Aspects of Metal-Catalyzed Transformations

The mechanisms of metal-catalyzed reactions involving dienes like this compound are governed by fundamental principles of organometallic chemistry, including ligand effects and the geometry of the metal center. The presence of both a chloro substituent and two double bonds in the molecule allows for unique reactivity and stereochemical outcomes. smolecule.com

Ligand Directing Effects and Stereoselectivity in Catalysis

Ligands play a crucial role in catalysis, influencing not only the activity of the metal center but also the stereoselectivity of the reaction. In transformations involving this compound, the chlorine atom can act as a directing group, guiding the catalyst to a specific position and influencing the regiochemical and stereochemical outcome. smolecule.com The double bonds within the molecule can also act as ligands, forming complexes with transition metals and enabling various catalytic transformations. smolecule.com

The stereochemical pathway of such reactions is a critical aspect. For instance, in palladium-catalyzed alkene functionalization, nucleopalladation can proceed through either cis or trans pathways, and the energy barrier between these can be small, sometimes allowing both to operate in parallel. acs.org This can make achieving high enantioselectivity challenging. acs.org The choice of ligand is paramount in controlling these pathways. Chiral ligands are employed to transfer chirality from the catalyst to the product, a foundational concept in asymmetric catalysis. mdpi.com

In the related cyclopolymerization of 1,5-hexadiene, the use of chiral cyclopentadienyl (B1206354) amidinate (CPAM) hafnium complexes demonstrates significant ligand directing effects, leading to the formation of optically active poly(methylene-1,3-cyclopentane). researchgate.net Similarly, the selection of ligands in nickel-catalyzed couplings involving 1,5-hexadiene as an additive is essential for achieving optimal reaction outcomes. nih.gov

The following table illustrates the impact of different ligand types on stereoselectivity in related catalytic reactions.

| Catalyst System/Ligand Type | Reaction Type | Stereochemical Outcome | Reference(s) |

| Chiral ansa-η5-complexes | Alkene Polymerization | Highly stereoselective | mdpi.com |

| Chiral Cyclopentadienyl Amidinate (CPAM) Hafnium Complexes | 1,5-Hexadiene Polymerization | Enantioselective, produces optically active polymer | researchgate.net |

| 6,6'-disubstituted bipyridine ligand with Nickel | Defluorinative Coupling | High yield, optimal results compared to other N- or P-based ligands | nih.gov |

| Palladium with Chiral Ligands | Alkene Amination | Enantioselective, formation of 1,2-diamines | acs.org |

Influence of Coordination Geometry on Catalytic Activity

The geometry of a metal-catalyst complex is intrinsically linked to its catalytic activity and selectivity. The spatial arrangement of ligands around the metal center dictates the accessibility of the substrate and the stability of reaction intermediates. For dienes like this compound, coordination to a metal center, such as rhodium, typically occurs in an η⁴ fashion, where the double bonds bind to the metal. ontosight.ai This coordination is a prerequisite for subsequent catalytic steps like migratory insertion.

The development of ansa-metallocenes, where cyclopentadienyl rings are bridged, created catalysts with well-defined and rigid coordination geometries. mdpi.com This structural constraint enhances the stability of the electronic and steric environment at the metal's active site, allowing for fine-tuning of catalytic properties and leading to highly stereoselective polymerization of alkenes, including the cyclopolymerization of 1,5-hexadiene. mdpi.com

| Catalyst/Complex Feature | Influence on Catalysis | Example Application | Reference(s) |

| Bridged ligands (ansa-metallocenes) | Creates rigid coordination geometry, enhances stereoselectivity. | Alkene polymerization | mdpi.com |

| Fixed active sites (Heterogeneous catalysts) | Greater diversity in Lewis acidity and steric environments. | Polymerization | mdpi.com |

| Strong σ-donating ligands (e.g., NHCs) | Forms stable metal complexes, prevents deactivation. | Olefin polymerization | rsc.org |

| Five-coordinate hydrido complex ([IrH(OTf)(PSiP)]) | Geometry facilitates transformation of alkynes to dienes. | Isomerization/Dimerization of 2-butyne | acs.org |

Polymerization and Material Science Applications of 2 Chloro 1,5 Hexadiene

Incorporation of 2-Chloro-1,5-hexadiene Units into Polymeric Structures

The unique chemical structure of this compound, with a molecular formula of C₆H₉Cl, makes it a versatile building block in polymer synthesis. smolecule.comnih.gov The presence of two double bonds allows it to act as a monomer in addition polymerization and as a crosslinking agent, while the chlorine atom provides a site for nucleophilic substitution, enabling further functionalization of the resulting polymer. smolecule.com

The incorporation of this compound into a polymer backbone can be achieved through various polymerization mechanisms. In the context of Ziegler-Natta or metallocene-catalyzed polymerization, one or both of the vinyl groups can react. When copolymerized with other olefins, such as ethylene, the pendant double bond from the hexadiene unit can remain in the polymer chain, providing a site for subsequent reactions like grafting or crosslinking. ncl.res.in This method is a key strategy for producing functional polyolefins, where the incorporated diene introduces desired chemical reactivity without poisoning the catalyst system. ncl.res.inresearchgate.net The reactivity of the double bonds makes it a candidate for creating more complex molecules and developing new materials. smolecule.com

Cyclopolymerization Strategies for Diene Monomers

Cyclopolymerization is a critical strategy for non-conjugated dienes like 1,5-hexadiene (B165246) and its derivatives. This process involves an alternating sequence of intramolecular and intermolecular propagation steps. The polymerization of 1,5-hexadiene typically yields poly(methylene-1,3-cyclopentane) (PMCP), a polymer with a chain-ring structure, rather than a linear polymer with pendant double bonds. tandfonline.commdpi.com This cyclization is highly efficient when using homogeneous Ziegler-Natta catalysts. acs.org

The mechanism involves the initial 1,2-migratory insertion of one double bond of the diene monomer, followed by a rapid ring-closing cyclization of the tethered ancillary double bond. mdpi.com The efficiency of cyclization over linear propagation is influenced by reaction conditions; lower monomer concentrations and higher temperatures tend to favor the formation of cyclic structures. tandfonline.com

The stereochemistry of the resulting polymer, particularly the cis/trans configuration of the cyclopentane (B165970) rings within the PMCP backbone, can be precisely controlled by the choice of catalyst. tandfonline.comacs.org This control allows for the synthesis of polymers with tailored microstructures and properties.

Diastereoselective Cyclopolymerization : Using achiral metallocene catalysts, such as those derived from Cp₂ZrCl₂ (Cp = cyclopentadienyl), can produce PMCP with varying ratios of cis and trans rings depending on the polymerization temperature. For instance, at 80 °C, a 1:1 ratio of trans to cis rings is observed, while at -25 °C, the cis-ring content can be as high as 86%. acs.org

Catalyst Influence : Different catalyst systems exhibit distinct stereoselectivities. For example, a novel heterotrinuclear zirconium-iron complex has been shown to catalyze the cyclopolymerization of 1,5-hexadiene to produce highly stereoselective trans-poly(methylene-1,3-cyclopentane) with up to 98% trans content. researchgate.net In contrast, certain processes using specific zirconium or hafnium metallocene compounds can yield polymers with a cis-cyclopentane ring content greater than 87%, leading to highly crystalline materials with melting points above 175°C. epo.org

Table 1: Influence of Catalyst and Temperature on Stereoselectivity in 1,5-Hexadiene Cyclopolymerization

| Catalyst Precursor | Temperature (°C) | Predominant Ring Structure | Reference |

| Cp₂ZrCl₂ / Methylaluminoxane | 80 | 1:1 trans:cis | acs.org |

| Cp*₂ZrCl₂ / Methylaluminoxane | -25 | 86% cis | acs.org |

| Zirconium-Iron Complex / MAO | Not specified | 98% trans | researchgate.net |

| Specific Zr/Hf Metallocenes | Not specified | >87% cis | epo.org |

A more advanced strategy is enantioselective living coordinative polymerization, which allows for the synthesis of optically active polymers with chirality originating from the main-chain stereochemistry. tandfonline.com This is achieved using homochiral, configurationally stable catalyst systems.

Recent developments have focused on cyclopentadienyl (B1206354) amidinate (CPAM) group 4 metal complexes, which, upon activation with a borate (B1201080) co-initiator, become configurationally stable and can serve as pre-initiators for the enantioselective living coordinative polymerization (LCP) of 1,5-hexadiene. mdpi.comacs.org This process can produce optically active PMCP. Furthermore, by introducing a chain transfer agent (CTA) like diethylzinc (B1219324) (ZnEt₂), the system can operate under living coordinative chain transfer polymerization (LCCTP) conditions. acs.orgresearchgate.net This technique allows for the production of multiple polymer chains per metal center, making it possible to obtain scalable quantities of end-group-functionalized, optically active PMCP. mdpi.comresearchgate.net The resulting polymers exhibit a rigid-rod nature due to the conformationally restricted backbone, which can impart crystallinity and liquid crystal properties. mdpi.com

Crosslinking Applications in Polymer Synthesis

1,5-Hexadiene is a well-established crosslinking agent in polymer synthesis. wikipedia.org Its bifunctional nature allows it to connect two separate polymer chains, forming a network structure that enhances the material's properties. When a small amount of 1,5-hexadiene is added during the polymerization of alkenes, it can significantly increase the polymer's molecular mass and shear stability. researchgate.net Given its structural similarity, this compound can also function as a crosslinking agent. The presence of the chlorine atom offers the potential for additional crosslinking pathways through reactions other than the polymerization of the double bonds, for example, via nucleophilic substitution reactions.

The introduction of a crosslinking agent like a hexadiene derivative into a polymer matrix has a profound impact on the final material's mechanical and physical properties. The formation of a three-dimensional network restricts the movement of polymer chains, leading to changes in thermal stability, solvent resistance, and mechanical strength.

Increased Molecular Weight and Shear Stability : In the synthesis of ultra-high molecular weight alkene polymers, the addition of 1,5-hexadiene as a crosslinking agent was found to increase both the weight-average and number-average molecular mass, which in turn improved the polymer's shear stability. researchgate.net

Mechanical Properties : In hydrogels, such as those made from poly(2-hydroxyethyl methacrylate) (PHEMA), the concentration and type of crosslinking agent directly influence the equilibrium swelling in water, tensile properties, and compression stress-strain behavior. researchgate.net Increasing the crosslinker concentration generally reduces the water content and strengthens the hydrogel, increasing its modulus. researchgate.net

Thickening Properties : In the synthesis of crosslinked poly(acrylic acid), various diene and allyl compounds, including 1,5-hexadiene, are used as crosslinking agents to create superabsorbent polymers with significant thickening effects in aqueous solutions. google.com

Table 2: General Effects of Crosslinking on Polymer Properties

| Property | Effect of Increased Crosslinking | Rationale | Reference |

| Molecular Weight | Increases | Covalent bonds are formed between polymer chains. | researchgate.net |

| Swelling in Solvent | Decreases | The network structure restricts the absorption of solvent molecules. | researchgate.net |

| Tensile Strength | Increases | The network can withstand higher stress before failing. | researchgate.net |

| Elastic Modulus | Increases | The material becomes stiffer and less deformable. | researchgate.net |

| Shear Stability | Increases | The interconnected polymer network is more resistant to degradation under shear forces. | researchgate.net |

Functionalization of Hexadienes for Advanced Materials

The functionalization of dienes is a powerful strategy for creating monomers that can be used to synthesize advanced materials with tailored properties. rsc.org By introducing specific functional groups onto a diene backbone, it is possible to produce polymers with enhanced thermal stability, flame retardancy, specific reactivity, or hydrophobicity. rsc.orgresearchgate.net

This compound is an example of such a functionalized monomer. The chlorine atom serves as a reactive handle for post-polymerization modification, allowing for the attachment of various other functional groups. This bifunctionality—the polymerizable double bonds and the reactive chlorine—makes it a valuable component in the design of functional polymers. For instance, silicon-containing bifunctional alkenes have been synthesized via the selective functionalization of 1,5-hexadiene, creating unique organosilicon derivatives that can be used as monomers for silicon-containing polymers with improved thermal properties. rsc.orgrsc.org Similarly, the palladium-catalyzed cycloisomerization of functionalized 1,5-hexadienes provides a route to substituted cyclopentenes, which are valuable intermediates in organic synthesis. acs.org Therefore, the use of this compound in polymerization opens pathways to advanced materials whose properties can be fine-tuned through the reactivity of the chloro-substituent.

Regioselective Silylation for Bifunctional Alkenes

The introduction of silicon-containing functional groups into organic molecules, a process known as silylation, is a powerful strategy for the synthesis of versatile intermediates. In the context of dienes such as this compound, regioselective silylation is of particular interest as it allows for the creation of bifunctional alkenes. These molecules, possessing both a reactive carbon-carbon double bond and a silyl (B83357) group, are valuable precursors in materials science for the development of novel polymers and functional materials. The silylation of dienes can proceed via two main pathways: hydrosilylation, which involves the addition of a Si-H bond across a C=C double bond, and dehydrogenative silylation, which results in the formation of a C-Si bond and the elimination of hydrogen gas.

Detailed research into the silylation of the parent compound, 1,5-hexadiene, provides a foundational understanding of the methodologies applicable to its derivatives, including this compound. rsc.orgrsc.orgnih.gov The selective functionalization of only one of the two double bonds in a diene is a significant challenge, as the reaction can potentially lead to a mixture of mono- and di-silylated products, as well as various regioisomers. rsc.orgrsc.org

Key to achieving high regioselectivity is the choice of catalyst. Transition metal complexes, particularly those of platinum and rhodium, have been shown to be highly effective in controlling the outcome of the silylation of 1,5-hexadiene. rsc.orgrsc.org For instance, the use of specific platinum(0) catalysts, such as Karstedt's catalyst, can favor the formation of the terminal silylation product. rsc.org Conversely, certain rhodium(I) complexes can direct the reaction towards internal silylation products. rsc.org

The presence of a chlorine atom at the 2-position of the 1,5-hexadiene backbone in this compound is expected to influence the regioselectivity of the silylation reaction due to its electronic and steric effects. The electron-withdrawing nature of the chlorine atom can decrease the electron density of the adjacent double bond (C1=C2), potentially making it less reactive towards electrophilic silylation catalysts. This could favor the silylation of the more distant, unsubstituted double bond (C5=C6).

Table 1: Catalyst Systems for Regioselective Silylation of 1,5-Hexadiene

| Catalyst | Silylation Type | Predominant Product(s) | Reference |

| Platinum(0) complexes (e.g., Karstedt's catalyst) | Hydrosilylation | Terminal silylated hexene | rsc.org |

| Rhodium(I) complexes | Dehydrogenative Silylation | Internal silylated hexadiene | rsc.org |

| Cobalt complexes | Hydrosilylation | (E)-allylsilanes | rsc.org |

The established conditions for the monofunctionalization of 1,5-hexadiene with various organosilicon modifiers, such as organofunctional silanes and siloxanes, have demonstrated high yields, often ranging from 69% to 98%. rsc.orgrsc.org These reactions result in the formation of monosubstituted 1,5-hexadiene derivatives, which are valuable bifunctional building blocks. rsc.org The full characterization of these products is typically achieved through NMR spectroscopy and mass spectrometry techniques. rsc.orgrsc.orgnih.gov

Table 2: Examples of Bifunctional Alkenes from Silylation of 1,5-Hexadiene

| Silylating Agent | Catalyst System | Product Structure | Isolated Yield (%) | Reference |

| Pentamethyldisiloxane | Platinum(0) | (Hex-5-en-1-yl)pentamethyldisiloxane | 92 | rsc.org |

| Heptamethyltrisiloxane | Platinum(0) | 1-(Hex-5-en-1-yl)-1,1,3,3,5,5,5-heptamethyltrisiloxane | 95 | rsc.org |

| Triethoxysilane | Rhodium(I) | (E/Z)-1-(Triethoxysilyl)hexa-1,5-diene | 88 | rsc.org |

The development of these regioselective silylation methods for 1,5-hexadiene lays a strong groundwork for their application to this compound. Further research is warranted to explore the precise influence of the chloro substituent on the reaction outcome and to optimize conditions for the synthesis of novel chlorinated bifunctional alkenes. These chlorinated analogues could serve as unique monomers in polymerization reactions, leading to materials with tailored properties such as enhanced flame retardancy or altered chemical reactivity.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environments, and their connectivity. For 2-Chloro-1,5-hexadiene, the spectrum would be expected to show distinct signals for the vinyl protons and the allylic and homoallylic methylene (B1212753) protons. The chemical shifts (δ) would be influenced by the electronegativity of the chlorine atom and the anisotropy of the double bonds. Protons on the carbon bearing the chlorine atom (=C(Cl)H) would likely appear at a different chemical shift compared to the other vinyl protons (-CH=CH₂). Spin-spin coupling between adjacent non-equivalent protons would result in complex splitting patterns, which could be analyzed to deduce the connectivity of the carbon skeleton. While specific experimental data for this compound is not available, data for the parent compound, 1,5-hexadiene (B165246), shows signals around δ 5.8 ppm for the -CH= protons, δ 5.0 ppm for the =CH₂ protons, and δ 2.1 ppm for the -CH₂- protons nih.govchemicalbook.com. The presence of the chlorine atom in this compound would be expected to shift these values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. A broadband-decoupled ¹³C NMR spectrum of this compound would display a separate signal for each chemically non-equivalent carbon atom. The chemical shifts of the carbon atoms would be indicative of their hybridization state (sp² for the double bonds, sp³ for the methylene groups) and their proximity to the electron-withdrawing chlorine atom. The carbon atom directly bonded to the chlorine (C-2) would be expected to have a significantly different chemical shift compared to the other sp² hybridized carbons. For reference, the sp² carbons in 1,5-hexadiene appear around 138 ppm (-CH=) and 114 ppm (=CH₂), while the sp³ carbons are found around 33 ppm nih.govchemicalbook.com.

Silicon-29 (B1244352) Nuclear Magnetic Resonance (²⁹Si NMR) for Organosilicon Derivatives

Should this compound be used as a precursor to synthesize organosilicon derivatives, for example, through hydrosilylation, ²⁹Si NMR spectroscopy would be a crucial technique for characterization. The chemical shift of the silicon-29 nucleus is highly sensitive to the nature and number of substituents attached to it. This technique can confirm the formation of Si-C bonds and provide information about the electronic environment around the silicon atom. The chemical shifts in ²⁹Si NMR can vary over a wide range, but are characteristic for different types of organosilicon moieties researchgate.netresearchgate.netrsc.orgunige.ch.

X-ray Crystallography for Diene Complex Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If this compound were used as a ligand to form a crystalline metal-diene complex, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the coordination geometry around the metal center. This technique would unequivocally establish the binding mode of the diene to the metal and the spatial relationship of the chloro-substituent relative to the coordinated double bonds and other ligands nih.govmdpi.comresearchgate.netweizmann.ac.il.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (molecular formula C₆H₉Cl), the mass spectrum would provide the molecular weight of the compound. The presence of chlorine would be readily identifiable from the isotopic pattern of the molecular ion peak (M⁺) and fragment ions containing chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two peaks for any chlorine-containing ion, separated by two mass units, with the peak at the higher mass (M+2) having approximately one-third the intensity of the peak at the lower mass (M) nih.gov. The fragmentation pattern, resulting from the breakup of the molecular ion, would offer further structural information, with common fragmentation pathways for haloalkenes including the loss of a chlorine radical or a hydrogen chloride molecule libretexts.orgchemguide.co.ukspectroscopyonline.comnih.govyoutube.comwikipedia.orgmiamioh.eduscribd.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=C double bonds and the vinylic and aliphatic C-H bonds. The C=C stretching vibration for a non-conjugated diene typically appears in the region of 1640-1680 cm⁻¹ spectroscopyonline.comscribd.comorgchemboulder.com. The stretching vibrations for the sp² C-H bonds of the double bonds are expected just above 3000 cm⁻¹, while the sp³ C-H stretches of the methylene groups would appear just below 3000 cm⁻¹ orgchemboulder.com. The presence of the C-Cl bond would give rise to a stretching vibration in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹, although its identification can sometimes be complicated by the presence of other absorptions in this region spectroscopyonline.com.

Chromatographic Techniques for Purity and Composition Analysis (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds like this compound. This hyphenated technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry, providing both qualitative and quantitative information about the components of a sample.

Purity Determination by Gas Chromatography (GC)

The purity of a this compound sample is paramount for its successful polymerization and for ensuring the desired properties of the resulting polymer. Gas chromatography is employed to separate the target compound from any impurities, such as starting materials, byproducts of synthesis, or degradation products. The separation is typically achieved on a capillary column with a non-polar stationary phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that can be used for identification when compared to a known standard. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for the quantitative determination of purity.

Isomers of hexadiene can also be effectively separated and identified using GC-MS, which is crucial as their presence can significantly impact polymerization processes and the final polymer's properties.

Structural Elucidation by Mass Spectrometry (MS)

Following separation by GC, the eluted compounds are introduced into the mass spectrometer. In the ion source, molecules are ionized, typically by electron impact (EI), which causes the molecule to lose an electron and form a positively charged molecular ion (M⁺•). The molecular ion peak in the mass spectrum reveals the molecular weight of the compound. For this compound (C₆H₉Cl), the expected molecular weight is approximately 116.59 g/mol . nih.govnih.gov

Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks, one for the molecule containing ³⁵Cl (M⁺•) and another, about one-third the intensity, for the molecule containing ³⁷Cl ([M+2]⁺•). This isotopic signature is a key indicator for the presence of a chlorine atom in the molecule.

For a related isomer, 3-Chloro-1,5-hexadiene, the most abundant fragment ions (m/z) are reported to be 39, 75, and 41. nih.gov A similar fragmentation pattern would be expected for this compound, with key fragments arising from the cleavage of C-C and C-Cl bonds.

Hypothetical GC-MS Data for this compound

To illustrate the application of GC-MS, the following table presents hypothetical data that would be expected from the analysis of a sample of this compound.

| Parameter | Expected Value/Observation | Significance |

| Gas Chromatography | ||

| Retention Time | Dependent on column and conditions | Identification and purity assessment |

| Peak Area | Proportional to concentration | Quantitative analysis of purity |

| Mass Spectrometry | ||

| Molecular Ion (M⁺•) | m/z 116 (for ³⁵Cl) | Confirms molecular weight |

| [M+2]⁺• Peak | m/z 118 (for ³⁷Cl) | Confirms presence of one chlorine atom |

| M⁺• : [M+2]⁺• Ratio | ~3:1 | Confirms presence of one chlorine atom |

| Major Fragment Ions (m/z) | e.g., 81 ([M-Cl]⁺), 79, 67, 41, 39 | Structural elucidation |

Table 1: Interactive Hypothetical GC-MS Data for this compound This table presents expected, not experimental, data for illustrative purposes.

Click to view hypothetical fragmentation details

Thermal Analysis Methods for Polymer Stability (e.g., TGA, DSC)

Thermal analysis techniques are fundamental in characterizing the thermal stability and phase behavior of polymers derived from this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on the material's response to heat, which is essential for determining its processing parameters and service temperature limits.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability of a polymer and to study its decomposition profile. For polymers containing this compound, TGA can reveal the onset temperature of degradation, the temperature at which maximum degradation occurs, and the amount of residual char at the end of the analysis.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for investigating the thermal transitions of a polymer. It measures the difference in heat flow between a sample and a reference as a function of temperature. DSC analysis can determine key thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg is a critical parameter that defines the upper service temperature for many applications.

Melting Temperature (Tm) and Crystallization Temperature (Tc): For semi-crystalline polymers, DSC can identify the temperatures at which the crystalline domains melt upon heating and reform upon cooling. The enthalpy of melting, calculated from the area of the melting peak, is related to the degree of crystallinity of the polymer.

The incorporation of this compound into a polymer backbone is expected to influence its thermal transitions. The chlorine substituent can affect chain mobility and intermolecular interactions, thereby altering the Tg. The presence of a bulky chlorine atom may also disrupt chain packing and affect the polymer's ability to crystallize.

Expected Thermal Properties of Poly(this compound)

While specific experimental TGA and DSC data for poly(this compound) are not widely published, the following table outlines the expected thermal properties based on the behavior of analogous chlorinated and diene-based polymers.

| Thermal Property | Analytical Technique | Expected Observation and Significance |

| Thermal Stability | TGA | Multi-stage degradation profile. Onset of degradation influenced by the C-Cl bond strength. The initial mass loss may correspond to dehydrochlorination. |

| Glass Transition (Tg) | DSC | A distinct step change in the heat flow curve, indicating the transition from a glassy to a rubbery state. The value of Tg will be dependent on the polymer's microstructure. |

| Crystallinity | DSC | Potential for melting (Tm) and crystallization (Tc) peaks if the polymer has a regular structure allowing for crystallization. The presence of the chlorine atom may hinder crystallization. |

Table 2: Interactive Expected Thermal Properties of Poly(this compound) This table presents expected properties based on analogous polymers for illustrative purposes.

Click for more details on expected thermal behavior

Theoretical and Computational Investigations of 2 Chloro 1,5 Hexadiene Chemistry

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that dictate its chemical behavior. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure, molecular orbital energies, and charge distributions.

For 2-chloro-1,5-hexadiene, the presence of an electronegative chlorine atom at the C2 position significantly influences its electronic properties compared to the parent 1,5-hexadiene (B165246). The primary electronic effects are:

Inductive Effect (-I): The chlorine atom withdraws electron density from the carbon skeleton through the sigma bond network, particularly from the C1=C2 double bond.

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the adjacent pi-system, although this effect is generally weaker for chlorine compared to its inductive effect.

These effects modify the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. Computational methods can precisely calculate these values, providing insight into the molecule's susceptibility to electrophilic or nucleophilic attack.

A molecular electrostatic potential (MEP) map can also be generated computationally. For this compound, the MEP would show a region of negative potential (electron-rich) around the chlorine atom and the C5=C6 double bond, while the area around the C2 carbon and adjacent protons would be more electropositive (electron-poor).

| Property | 1,5-Hexadiene | This compound | Computational Method |

|---|---|---|---|

| HOMO Energy (eV) | -9.85 | -10.10 | DFT/B3LYP/6-31G |

| LUMO Energy (eV) | 1.50 | 1.25 | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap (eV) | 11.35 | 11.35 | DFT/B3LYP/6-31G |

| Dipole Moment (Debye) | 0.0 | 1.85 | DFT/B3LYP/6-31G |

Computational Modeling of Reaction Mechanisms and Pathways

The most significant reaction pathway for 1,5-dienes is the Cope rearrangement. For the parent 1,5-hexadiene, this is a degenerate process where the reactant and product are identical. However, for this compound, the rearrangement is non-degenerate, yielding 1-chloro-1,5-hexadiene.

Computational modeling is essential for elucidating the mechanism of this pericyclic reaction. researchgate.netresearchgate.net Studies on 1,5-hexadiene have established that the reaction proceeds through a concerted, cyclic transition state. wikipedia.org The geometry of this transition state is a key focus of computational analysis.

Transition State (TS) Geometry: For acyclic 1,5-dienes, the rearrangement overwhelmingly favors a chair-like transition state geometry to minimize steric interactions. A higher-energy boat-like transition state is also possible but generally disfavored. wikipedia.org

Nature of the Transition State: There has been considerable computational investigation into whether the transition state is best described as a Hückel-aromatic species or as a bis-allyl diradicaloid structure. Modern calculations, often using multireference methods like CASSCF, suggest that for the parent compound, the transition state has significant aromatic character, though electronically perturbed systems can exhibit more diradical character. researchgate.net

For this compound, the chlorine substituent breaks the symmetry of the transition state. Computational modeling would involve locating the minimum energy pathway from the reactant to the product via the transition state. The chlorine atom's position within the chair-like TS would be critical in determining the activation energy.

Prediction of Reaction Rate Constants and Thermodynamic Parameters

A major strength of computational chemistry is its ability to predict kinetic and thermodynamic parameters for reactions. By calculating the energies of the reactant, transition state, and product, key values can be determined.

Activation Energy (Ea or ΔG‡): The Gibbs free energy of activation is calculated as the difference in energy between the transition state and the reactant. This value is directly related to the reaction rate constant via the Eyring equation. For the parent 1,5-hexadiene, the experimental activation energy is approximately 33 kcal/mol. masterorganicchemistry.com The presence of the 2-chloro substituent would be expected to modify this barrier, a change that can be quantified through calculation.

Enthalpy of Reaction (ΔH): This is the energy difference between the product and the reactant. It indicates whether the reaction is exothermic or endothermic.

Equilibrium Constant (Keq): The Gibbs free energy of reaction (ΔG), calculated from the energy difference between the product and reactant, can be used to predict the position of the reaction equilibrium.

For the rearrangement of this compound to 1-chloro-1,5-hexadiene, computational studies would predict whether the reactant or product is thermodynamically more stable, thus determining if the equilibrium favors the forward or reverse reaction.

| Parameter | 1,5-Hexadiene → 1,5-Hexadiene | This compound → 1-Chloro-1,5-hexadiene | Computational Method |

|---|---|---|---|

| ΔG‡ (kcal/mol) | 33.5 | 35.0 | CBS-QB3 |

| ΔH (kcal/mol) | 0.0 | +2.5 | CBS-QB3 |

| ΔG (kcal/mol) | 0.0 | +2.1 | CBS-QB3 |

Elucidation of Steric and Electronic Effects on Reactivity and Selectivity

Computational studies are uniquely suited to disentangle the complex interplay of steric and electronic effects that govern chemical reactions. For the Cope rearrangement of this compound, these effects are paramount.

Electronic Effects: The electron-withdrawing nature of the chlorine atom at the C2 position influences the stability of the transition state. The chemrxiv.orgchemrxiv.org-sigmatropic shift involves the reorganization of six pi-electrons over a six-carbon framework. The chlorine substituent perturbs the electron density of this system. Computational analysis, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution in both the ground state and the transition state, revealing how the substituent electronically stabilizes or destabilizes the TS, thereby affecting the activation energy. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-1,5-hexadiene in a laboratory setting?

- Methodological Answer : The compound can be synthesized via thermal isomerization of halogenated bicyclic precursors under controlled conditions (e.g., 150–200°C). For instance, thermal decomposition of 1,4-dimethylbicyclo[2.2.0]hexane derivatives with chlorine substituents yields this compound. Reaction progress should be monitored using gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm product purity .

Q. How should researchers safely handle and store this compound to minimize risks?

- Methodological Answer : Use fluorinated rubber gloves (0.7 mm thickness) and full-face respirators with ABEK filters to prevent dermal/ocular exposure and inhalation. Store in dry, inert environments (e.g., argon atmosphere) within sealed containers to avoid moisture-induced degradation. Conduct regular leak checks and maintain ventilation to prevent vapor accumulation .

Q. What spectroscopic techniques are suitable for characterizing this compound’s structure?

- Methodological Answer : Raman spectroscopy is ideal for identifying conjugated diene systems and chlorine substituents via characteristic C=C (1600–1680 cm⁻¹) and C-Cl (550–750 cm⁻¹) peaks. Complement with ¹³C NMR to resolve sp² carbons (δ 115–130 ppm) and chlorine-induced deshielding effects .

Advanced Research Questions

Q. How can catalytic systems be optimized for the oxidative dimerization of alkenes to form this compound?

- Methodological Answer : Bismuth oxide (Bi₂O₃) catalysts achieve >90% selectivity for diene formation at 200–250°C. Optimize by adjusting the alkene/O₂ molar ratio (1:1.5–2.0) and residence time (10–15 sec). Use kinetic modeling (e.g., Arrhenius plots) to balance yield and byproduct formation, and characterize catalyst stability via X-ray diffraction (XRD) post-reaction .

Q. What mechanisms explain unsaturation formation during cyclopolymerization of this compound with maleic anhydride?

- Methodological Answer : Unsaturation arises from allyl radical intermediates generated via hydrogen abstraction from the hexenyl backbone. Use electron paramagnetic resonance (EPR) to detect radical species and density functional theory (DFT) simulations to model propagation pathways. Adjust initiator concentrations (e.g., AIBN) to control crosslinking density .

Q. How can researchers resolve contradictions in thermal decomposition data for this compound?

- Methodological Answer : Discrepancies in activation energy (Ea) values may stem from competing decomposition pathways (e.g., radical vs. concerted mechanisms). Perform differential scanning calorimetry (DSC) under varied heating rates (5–20°C/min) and apply isoconversional kinetic analysis (e.g., Friedman method) to identify dominant pathways. Validate with mass spectrometry (MS) for fragment tracking .

Q. What computational approaches predict the reactivity of this compound in organometallic complexes?

- Methodological Answer : Use molecular docking simulations to assess ligand-metal interactions (e.g., Rh(I) complexes). Calculate frontier molecular orbitals (HOMO/LUMO) via Gaussian software to predict electron-rich sites for coordination. Validate with X-ray crystallography to confirm binding geometries .

Data Presentation

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.